![molecular formula C16H23ClN2 B12924015 (3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine CAS No. 820979-76-8](/img/structure/B12924015.png)
(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a 3-chlorobenzyl group and a cyclopentyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine typically involves the reaction of (S)-pyrrolidin-3-amine with 3-chlorobenzyl chloride and cyclopentyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases in solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated benzyl groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
(S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-(3-Chlorobenzyl)-N-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of a cyclopentyl group.
(S)-N-(3-Chlorobenzyl)-N-ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of a cyclopentyl group.
(S)-N-(3-Chlorobenzyl)-N-propylpyrrolidin-3-amine: Similar structure but with a propyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of (S)-N-(3-Chlorobenzyl)-N-cyclopentylpyrrolidin-3-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
820979-76-8 |
|---|---|
Fórmula molecular |
C16H23ClN2 |
Peso molecular |
278.82 g/mol |
Nombre IUPAC |
(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine |
InChI |
InChI=1S/C16H23ClN2/c17-14-5-3-4-13(10-14)12-19(15-6-1-2-7-15)16-8-9-18-11-16/h3-5,10,15-16,18H,1-2,6-9,11-12H2/t16-/m0/s1 |
Clave InChI |
GTSXLFDBSPIMQV-INIZCTEOSA-N |
SMILES isomérico |
C1CCC(C1)N(CC2=CC(=CC=C2)Cl)[C@H]3CCNC3 |
SMILES canónico |
C1CCC(C1)N(CC2=CC(=CC=C2)Cl)C3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



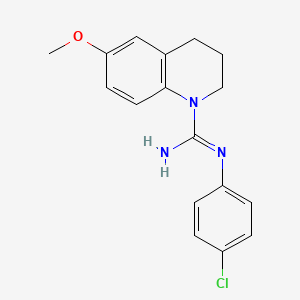
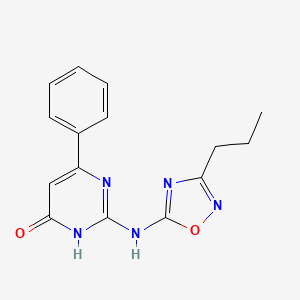


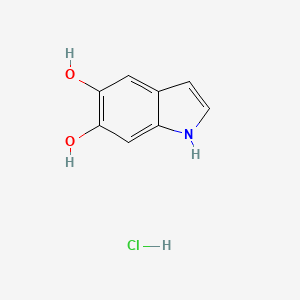



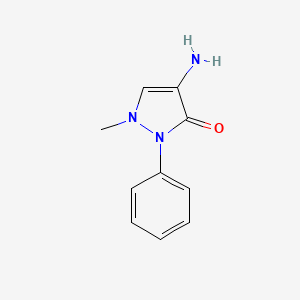
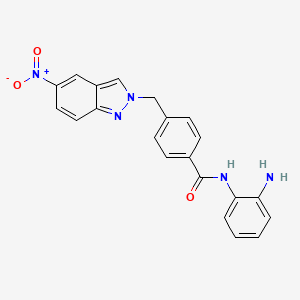
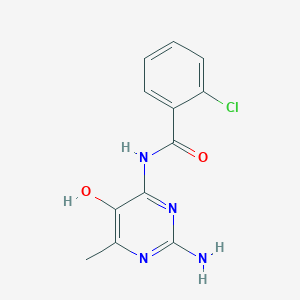

![9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924003.png)
